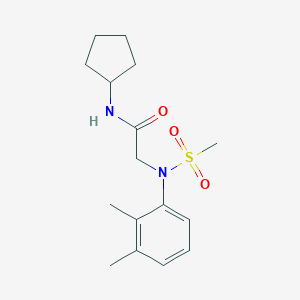
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with the molecular formula C16H24N2O3S and a molecular weight of 324.43836 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of cyclopentylamine with 2,3-dimethyl(methylsulfonyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide: Similar structure but with methoxy groups instead of methyl groups.
N-cyclopentyl-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide: Similar structure but with different positions of the methyl groups.
Uniqueness
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H24N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-12-7-6-10-15(13(12)2)18(22(3,20)21)11-16(19)17-14-8-4-5-9-14/h6-7,10,14H,4-5,8-9,11H2,1-3H3,(H,17,19) |
InChI Key |
JBGJKOVESZXPEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2-cyanoacetohydrazide](/img/structure/B313287.png)
![N-[1-({2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313288.png)
![N-{1-[(2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B313290.png)
![5-bromo-N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313292.png)
![5-bromo-N'-[(1-sec-butyl-1H-indol-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B313293.png)
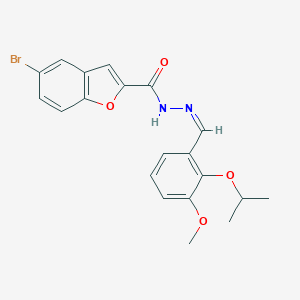
![N-{1-[(2-{[1-(3,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313295.png)
![N-[1-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313296.png)
![N'-{4-[(2-cyanobenzyl)oxy]benzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B313298.png)
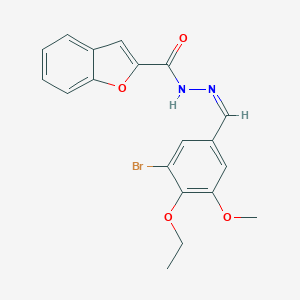
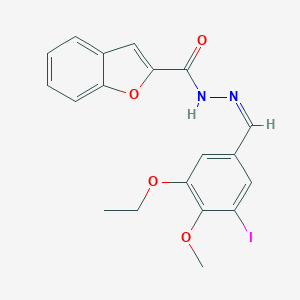
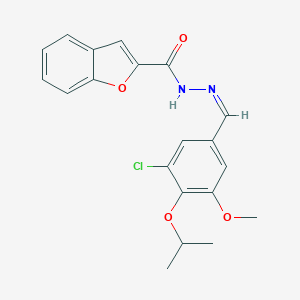
![N'-{[1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-benzofuran-2-carbohydrazide](/img/structure/B313305.png)
![5-bromo-N'-[(E)-(2-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313309.png)
